molecular formula C11H13NO3S B6209057 ethyl N-(4-methoxybenzenecarbothioyl)carbamate CAS No. 57774-72-8

ethyl N-(4-methoxybenzenecarbothioyl)carbamate

Cat. No. B6209057
CAS RN: 57774-72-8
M. Wt: 239.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate (EMBC) is an organic compound that has been studied for its potential use in a variety of scientific and medical applications. EMBC is a derivative of carbamate, an organic compound that is used in a variety of ways, from industrial applications to pharmaceuticals. It has been studied for its potential to act as a catalyst in chemical reactions, as well as its possible use in drug delivery systems. EMBC has also been studied for its potential ability to act as an antioxidant and its ability to interact with other molecules in a variety of ways.

Scientific Research Applications

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate has been studied for its potential use in a variety of scientific and medical applications. It has been studied for its potential to act as a catalyst in chemical reactions, as well as its possible use in drug delivery systems. ethyl N-(4-methoxybenzenecarbothioyl)carbamate has also been studied for its potential ability to act as an antioxidant and its ability to interact with other molecules in a variety of ways.

Mechanism of Action

The mechanism of action of ethyl N-(4-methoxybenzenecarbothioyl)carbamate is still not fully understood. However, it is thought that ethyl N-(4-methoxybenzenecarbothioyl)carbamate may act as an antioxidant by scavenging free radicals. It is also thought that ethyl N-(4-methoxybenzenecarbothioyl)carbamate may interact with other molecules in a variety of ways, such as by forming hydrogen bonds or by forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl N-(4-methoxybenzenecarbothioyl)carbamate are still not fully understood. However, it has been studied for its potential ability to act as an antioxidant, as well as its potential ability to interact with other molecules in a variety of ways. It is also thought that ethyl N-(4-methoxybenzenecarbothioyl)carbamate may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl N-(4-methoxybenzenecarbothioyl)carbamate in laboratory experiments include its low cost and ease of synthesis. Additionally, ethyl N-(4-methoxybenzenecarbothioyl)carbamate is stable and non-toxic, making it an ideal compound for laboratory use. The main limitation of using ethyl N-(4-methoxybenzenecarbothioyl)carbamate in laboratory experiments is that the mechanism of action is still not fully understood.

Future Directions

As ethyl N-(4-methoxybenzenecarbothioyl)carbamate has potential applications in a variety of scientific and medical fields, future research should focus on better understanding the mechanism of action of ethyl N-(4-methoxybenzenecarbothioyl)carbamate, as well as exploring its potential therapeutic applications. Additionally, further research should focus on exploring the potential of ethyl N-(4-methoxybenzenecarbothioyl)carbamate as a catalyst in chemical reactions and its potential use in drug delivery systems. Finally, further research should also focus on exploring the potential of ethyl N-(4-methoxybenzenecarbothioyl)carbamate as an antioxidant and its ability to interact with other molecules in a variety of ways.

Synthesis Methods

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is synthesized via a two-step process. The first step involves the reaction of 4-methoxybenzene with formaldehyde and sodium hydroxide to form 4-methoxybenzaldehyde. This is then followed by the reaction of 4-methoxybenzaldehyde with ethyl chloroformate to form ethyl N-(4-methoxybenzenecarbothioyl)carbamate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically done in a round-bottom flask.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxybenzenecarbothioic acid", "ethyl chloroformate", "ammonia", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-methoxybenzenecarbothioic acid is reacted with thionyl chloride to form 4-methoxybenzenecarbonyl chloride.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form ethyl 4-methoxybenzenecarbonyl chloride.", "Step 3: Ammonia is added to the reaction mixture to form ethyl N-(4-methoxybenzenecarbonyl)carbamate.", "Step 4: Sodium hydroxide is added to the reaction mixture to form ethyl N-(4-methoxybenzenecarbothioyl)carbamate.", "Step 5: The product is extracted with diethyl ether and washed with water to obtain the final compound." ] }

CAS RN

57774-72-8

Product Name

ethyl N-(4-methoxybenzenecarbothioyl)carbamate

Molecular Formula

C11H13NO3S

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.